molecular formula C10H8N2O4S B2904039 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid CAS No. 626222-53-5

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid

Katalognummer B2904039
CAS-Nummer: 626222-53-5
Molekulargewicht: 252.24
InChI-Schlüssel: ZQEHVTSYKKEULQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, also known as DPA-714, is a novel ligand that has gained attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. This compound belongs to the family of pyridinecarboxylic acids and is characterized by its ability to bind to the translocator protein (TSPO), which is involved in various physiological and pathological processes.

Wirkmechanismus

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid exerts its effects by binding to the TSPO, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and immune system. TSPO is involved in various physiological and pathological processes such as cholesterol transport, apoptosis, and inflammation. This compound binding to TSPO leads to a decrease in neuroinflammation and oxidative stress, which are major contributors to the pathogenesis of many neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated microglia and astrocytes. In vivo studies have shown that this compound can reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid in lab experiments is its high affinity and specificity for TSPO. This allows for accurate detection and quantification of neuroinflammation using PET imaging. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent administration and limits its use in longitudinal studies.

Zukünftige Richtungen

There are several future directions for the use of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid in medical research. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties and specificity for TSPO. These ligands could be used for more accurate and sensitive detection of neuroinflammation in vivo.

Synthesemethoden

The synthesis of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid involves the reaction of 2,5-dioxopyrrolidin-3-ylsulfanyl chloride with nicotinic acid in the presence of a base such as triethylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid has been extensively studied for its potential applications in various fields of medical research. One of the major areas of interest is its use as a diagnostic tool for the detection of neuroinflammation, which is a common feature of many neurological disorders such as Alzheimer's disease and multiple sclerosis. This compound binds to the TSPO, which is overexpressed in activated microglia and astrocytes, and can be visualized using positron emission tomography (PET) imaging.

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-4-6(8(14)12-7)17-9-5(10(15)16)2-1-3-11-9/h1-3,6H,4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEHVTSYKKEULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.